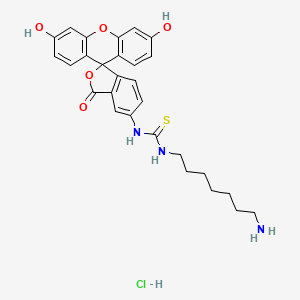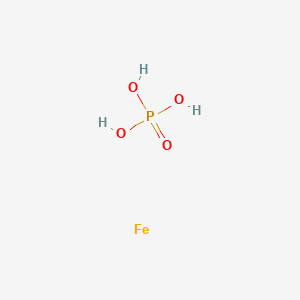
Iron;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;phosphoric acid, commonly referred to as iron phosphate, is a compound formed by the reaction of iron with phosphoric acid. This compound is known for its diverse applications in various fields, including agriculture, industry, and scientific research. Iron phosphate is often used as a precursor for synthesizing other compounds, such as lithium iron phosphate, which is widely used in battery technology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron phosphate can be synthesized through various methods. One common method involves the reaction of iron salts, such as iron(III) chloride or iron(III) sulfate, with phosphoric acid. The reaction typically occurs under acidic conditions and involves the dissolution of iron salts followed by the precipitation of iron phosphate . Another method involves the direct reaction of iron metal with phosphoric acid, resulting in the formation of iron phosphate and hydrogen gas .
Industrial Production Methods
In industrial settings, iron phosphate is often produced by treating iron-containing materials, such as iron ore or iron scrap, with phosphoric acid. The process involves leaching the iron material with concentrated phosphoric acid, followed by purification and crystallization to obtain iron phosphate . This method is commonly used in the production of high-purity iron phosphate for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Iron phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Iron phosphate can participate in redox reactions, where iron can change its oxidation state.
Substitution Reactions: Iron phosphate can undergo substitution reactions with other metal ions, leading to the formation of mixed metal phosphates.
Common Reagents and Conditions
Common reagents used in reactions involving iron phosphate include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various metal salts for substitution reactions. These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving iron phosphate include various iron oxides, mixed metal phosphates, and hydrogen gas (in the case of reduction reactions) .
Applications De Recherche Scientifique
Iron phosphate has a wide range of scientific research applications, including:
Battery Technology: Iron phosphate is a key precursor for the synthesis of lithium iron phosphate, a popular cathode material in lithium-ion batteries.
Wastewater Treatment: Iron phosphate is employed in the removal of heavy metals and phosphates from wastewater, helping to reduce environmental pollution.
Agriculture: Iron phosphate is used as a fertilizer to provide essential nutrients to plants, promoting healthy growth and development.
Mécanisme D'action
The mechanism of action of iron phosphate varies depending on its application. In battery technology, iron phosphate acts as a cathode material, where lithium ions intercalate into the iron phosphate structure during charging and discharging cycles . In catalysis, iron phosphate provides active sites for chemical reactions, facilitating the conversion of reactants to products . In wastewater treatment, iron phosphate reacts with heavy metals and phosphates, forming insoluble precipitates that can be easily removed from the water .
Comparaison Avec Des Composés Similaires
Iron phosphate can be compared with other similar compounds, such as:
Aluminum Phosphate: Similar to iron phosphate, aluminum phosphate is used in catalysis and wastewater treatment.
Calcium Phosphate: Calcium phosphate is widely used in agriculture as a fertilizer and in medicine for bone repair.
Zinc Phosphate: Zinc phosphate is primarily used as a corrosion inhibitor in coatings and paints.
Conclusion
Iron;phosphoric acid, or iron phosphate, is a versatile compound with numerous applications in various fields. Its unique properties make it an essential material in battery technology, catalysis, wastewater treatment, and agriculture. The diverse synthetic routes and reaction conditions for producing iron phosphate, along with its wide range of applications, highlight its importance in scientific research and industrial processes.
Propriétés
Numéro CAS |
18718-08-6 |
|---|---|
Formule moléculaire |
FeH3O4P |
Poids moléculaire |
153.84 g/mol |
Nom IUPAC |
iron;phosphoric acid |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
RFGNMWINQUUNKG-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)O.[Fe] |
Numéros CAS associés |
50602-84-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
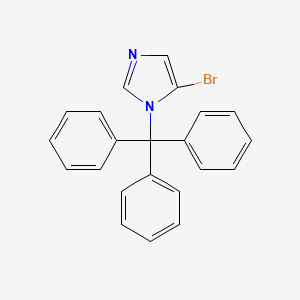
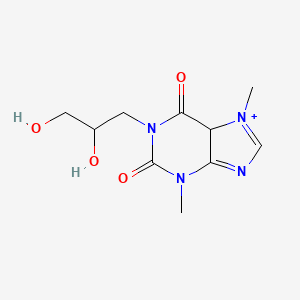
![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)
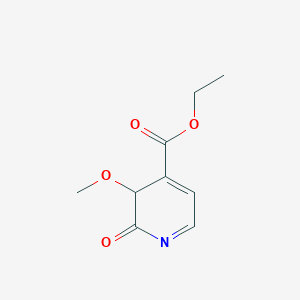
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)

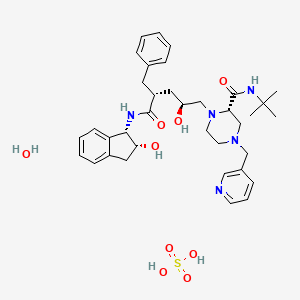
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

